molecular formula C10H17N5O B256489 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one

Katalognummer B256489
Molekulargewicht: 223.28 g/mol
InChI-Schlüssel: MVHSBWSXNZNZBV-NTUHNPAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one, also known as DMH-1, is a small molecule inhibitor of bone morphogenetic protein (BMP) signaling. BMPs are a family of growth factors that play important roles in embryonic development, tissue homeostasis, and disease. DMH-1 has been shown to inhibit BMP signaling in vitro and in vivo, making it a promising tool for studying BMP function and developing therapies for BMP-related diseases.

Wirkmechanismus

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one binds to the BMP type I receptor kinase ALK2 and inhibits its activity, thereby blocking downstream BMP signaling. This results in a decrease in BMP-induced gene expression and cellular responses.
Biochemical and Physiological Effects:
3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has been shown to have a variety of biochemical and physiological effects, depending on the context in which it is used. In cancer cells, 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has been shown to induce apoptosis and inhibit cell proliferation. In bone development, 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has been shown to promote osteoblast differentiation and bone formation. In stem cell differentiation, 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has been shown to promote the differentiation of pluripotent stem cells into specific cell types.

Vorteile Und Einschränkungen Für Laborexperimente

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in inhibiting BMP signaling in vitro and in vivo. However, there are also some limitations to its use. 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one is not specific to ALK2 and can also inhibit other BMP type I receptors, which may complicate interpretation of results. In addition, its effects may be context-dependent and vary depending on the cell type and experimental conditions.

Zukünftige Richtungen

There are several future directions for research using 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one. One area of interest is the development of more specific inhibitors of BMP signaling that target individual BMP type I receptors. Another area of interest is the use of 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one in combination with other therapies, such as chemotherapy or radiation, to enhance their effectiveness. Additionally, further studies are needed to fully understand the physiological and pathological roles of BMP signaling and the potential therapeutic applications of BMP inhibitors like 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one.

Synthesemethoden

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one can be synthesized using a multistep process that involves the condensation of 3,3-dimethylbutanal with hydrazine to form the hydrazone intermediate, followed by cyclization with methyl isocyanate to form the triazine ring. The final product is obtained after purification by column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has been used in a variety of scientific research applications, including studies of BMP signaling in cancer, bone development, and stem cell differentiation. In cancer research, 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has been shown to inhibit BMP signaling in cancer cells and suppress tumor growth in animal models. In bone development research, 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has been used to study the role of BMP signaling in osteoblast differentiation and bone formation. In stem cell differentiation research, 3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has been used to promote the differentiation of pluripotent stem cells into specific cell types, such as cardiomyocytes and neurons.

Eigenschaften

Produktname

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one

Molekularformel

C10H17N5O

Molekulargewicht

223.28 g/mol

IUPAC-Name

3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C10H17N5O/c1-6-8(16)11-9(14-12-6)15-13-7(2)10(3,4)5/h1-5H3,(H2,11,14,15,16)/b13-7+

InChI-Schlüssel

MVHSBWSXNZNZBV-NTUHNPAUSA-N

Isomerische SMILES

CC1=NNC(=NC1=O)N/N=C(\C)/C(C)(C)C

SMILES

CC1=NNC(=NC1=O)NN=C(C)C(C)(C)C

Kanonische SMILES

CC1=NNC(=NC1=O)NN=C(C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.